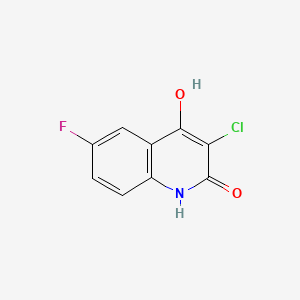

3-chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one

CAS No.:

Cat. No.: VC17932582

Molecular Formula: C9H5ClFNO2

Molecular Weight: 213.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5ClFNO2 |

|---|---|

| Molecular Weight | 213.59 g/mol |

| IUPAC Name | 3-chloro-6-fluoro-4-hydroxy-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C9H5ClFNO2/c10-7-8(13)5-3-4(11)1-2-6(5)12-9(7)14/h1-3H,(H2,12,13,14) |

| Standard InChI Key | YNZVXCDHIWKQTR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1F)C(=C(C(=O)N2)Cl)O |

Introduction

Chemical Identity and Structural Features

3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one (IUPAC name: 3-chloro-6-fluoro-4-hydroxy-1H-quinolin-2-one) belongs to the quinolin-2-one family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridone moiety. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₅ClFNO₂ | |

| Molecular Weight | 213.59 g/mol | |

| CAS Number | VC17932582 | |

| SMILES | C1=CC2=C(C=C1F)C(=C(C(=O)N2)Cl)O | |

| InChIKey | YNZVXCDHIWKQTR-UHFFFAOYSA-N |

The planar aromatic system facilitates π-π stacking interactions, while the hydroxyl group at C4 and halogen atoms at C3 and C6 create distinct electronic environments. X-ray crystallography of analogous compounds reveals intramolecular hydrogen bonding between the C4 hydroxyl and C2 carbonyl groups, stabilizing the keto-enol tautomer .

Synthesis and Reaction Pathways

Traditional Multi-Step Synthesis

Conventional routes involve cyclocondensation of β-enaminones with malonic acid derivatives. For example:

-

β-Enaminone Formation: Cyclohexanedione reacts with 4-fluoroaniline under CuBr catalysis to yield β-enaminone intermediates .

-

Cyclization: Treatment with diethyl malonate in the presence of BiCl₃ induces cyclization, forming the quinolin-2-one core .

-

Halogenation: Electrophilic chlorination at C3 using SOCl₂ or PCl₅ completes the synthesis.

This method typically achieves yields of 36–49% under reflux conditions but requires extended reaction times (48+ hours) .

Green Chemistry Approaches

Microwave-assisted synthesis using BiCl₃ catalysis significantly enhances efficiency:

-

Conditions: Ethanol solvent, microwave irradiation (300 W, 80°C), 20-minute reaction time .

-

Mechanism: BiCl₃ activates diethyl malonate’s carbonyl group, enabling nucleophilic attack by the β-enaminone’s amine moiety (Scheme 1) .

-

Yield Improvement: 68–72% yield reported for analogous 4-hydroxy-2-quinolones .

Table 1: Comparative Synthesis Metrics

| Method | Yield (%) | Time | Catalyst |

|---|---|---|---|

| Traditional Reflux | 36–49 | 48 hours | None |

| Microwave-Assisted | 68–72 | 20 minutes | BiCl₃ |

Physicochemical Properties

Experimental and computed properties reveal the compound’s stability and reactivity profile:

| Property | Value | Source |

|---|---|---|

| Density | 1.53 g/cm³ (analogous) | |

| Boiling Point | 284.6°C (estimated) | |

| LogP | 1.89 (calc.) | |

| Vapor Pressure | 0.00138 mmHg at 25°C | |

| Aqueous Solubility | 2.1 mg/L (predicted) |

The low vapor pressure and moderate logP suggest limited environmental mobility but sufficient lipophilicity for membrane permeability in biological systems .

Spectroscopic Characterization

NMR Spectroscopy

-

¹H NMR (DMSO-d₆):

-

¹³C NMR:

Infrared Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Mannich Base Derivatives: Reaction with pyrrolidine yields analogs showing 3-fold increased cytotoxicity .

-

Metal Complexes: Coordination with transition metals enhances DNA intercalation capacity .

Material Science

Quinolin-2-one derivatives are explored as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume